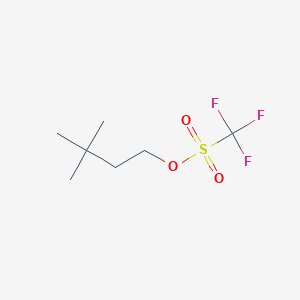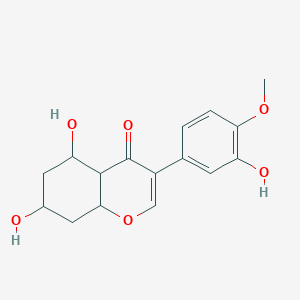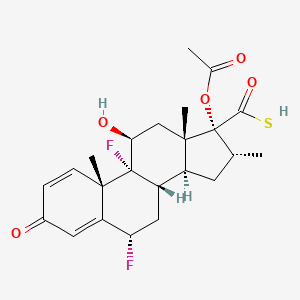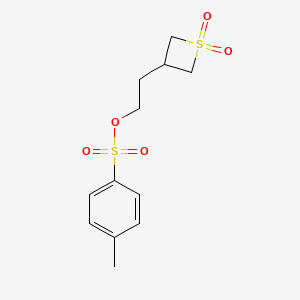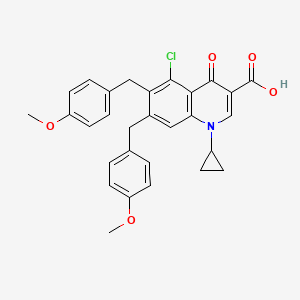
5-Chloro-1-cyclopropyl-6,7-bis(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-cyclopropyl-6,7-bis(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: is a complex organic compound with a quinoline core structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a chloro group, cyclopropyl ring, and methoxybenzyl groups, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-cyclopropyl-6,7-bis(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This is usually achieved through a cyclization reaction involving aniline derivatives and suitable carbonyl compounds.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the cyclopropyl ring: Cyclopropylation reactions using cyclopropyl halides or cyclopropyl carbinols.
Attachment of methoxybenzyl groups: This step involves alkylation reactions using methoxybenzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the carbonyl group, resulting in the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Dihydroquinoline derivatives.
Substitution products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-cyclopropyl-6,7-bis(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
5-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the methoxybenzyl groups, leading to different chemical properties and reactivity.
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the chloro and cyclopropyl groups, resulting in different biological activities.
1-Cyclopropyl-6,7-bis(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:
Uniqueness: The presence of both the chloro group and the methoxybenzyl groups in 5-Chloro-1-cyclopropyl-6,7-bis(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid imparts unique chemical and biological properties. These structural features contribute to its distinct reactivity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
1624261-25-1 |
|---|---|
Molecular Formula |
C29H26ClNO5 |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
5-chloro-1-cyclopropyl-6,7-bis[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C29H26ClNO5/c1-35-21-9-3-17(4-10-21)13-19-15-25-26(28(32)24(29(33)34)16-31(25)20-7-8-20)27(30)23(19)14-18-5-11-22(36-2)12-6-18/h3-6,9-12,15-16,20H,7-8,13-14H2,1-2H3,(H,33,34) |
InChI Key |
DCHCAWCRTOSMEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC3=C(C(=C2CC4=CC=C(C=C4)OC)Cl)C(=O)C(=CN3C5CC5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


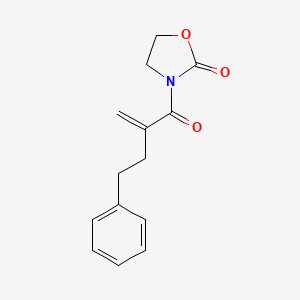

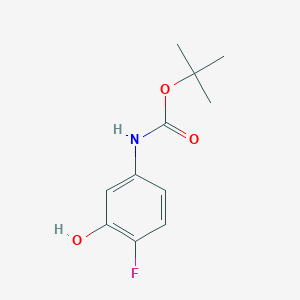
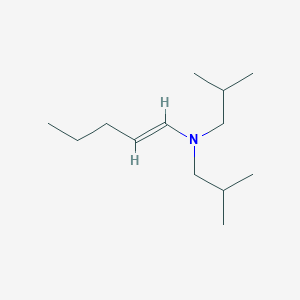
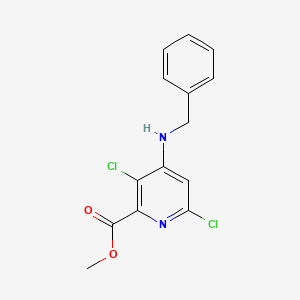
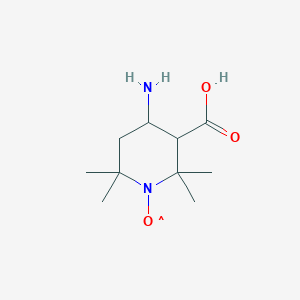
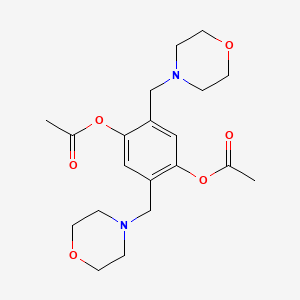
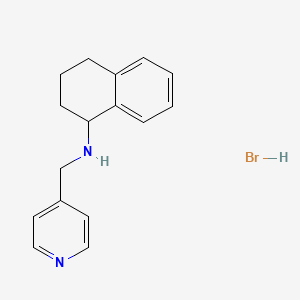
![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)
